molecular formula C15H24N2O3S B5700745 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

Cat. No.: B5700745
M. Wt: 312.4 g/mol
InChI Key: KRBWUUUGZYKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule that can selectively disrupt specific protein-protein interactions, making it a valuable tool for studying the role of these interactions in various biological processes.

Mechanism of Action

4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide works by binding to specific sites on proteins that are involved in protein-protein interactions. This binding disrupts the interaction between the two proteins, preventing them from carrying out their normal function. The selectivity of this compound for specific protein-protein interactions makes it a valuable tool for studying the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein-protein interaction that it disrupts. For example, this compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, resulting in decreased cell proliferation and increased apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its selectivity for specific protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes with a high degree of specificity. However, one limitation of this compound is that it may not be effective in disrupting all protein-protein interactions, and its effectiveness may vary depending on the specific interaction being studied.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of new compounds that can selectively disrupt other protein-protein interactions. Another potential direction is the use of this compound in combination with other compounds to target multiple protein-protein interactions simultaneously. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various areas of research.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonamide with ethyl bromoacetate to form 4-ethoxybenzenesulfonamide. This compound is then reacted with 1-pyrrolidinepropanol to form this compound.

Scientific Research Applications

4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of protein-protein interactions. One area of research that has benefited from the use of this compound is the study of intracellular signaling pathways. By selectively disrupting specific protein-protein interactions, researchers can gain a better understanding of the role these interactions play in various signaling pathways.

Properties

IUPAC Name

4-ethoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-2-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-4-12-17/h6-9,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBWUUUGZYKLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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